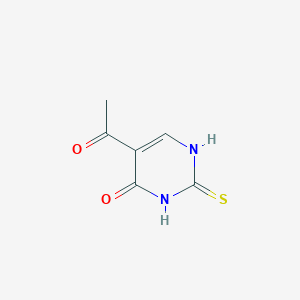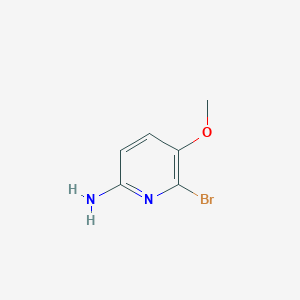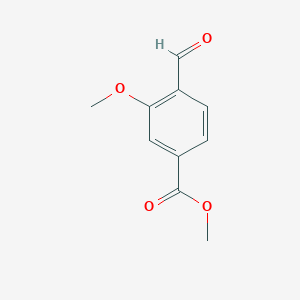
Methyl 4-formyl-3-methoxybenzoate
Übersicht
Beschreibung
Methyl 4-formyl-3-methoxybenzoate is a chemical compound with the molecular formula C10H10O4 . It is functionally related to a 4-methoxybenzoic acid .
Synthesis Analysis
The synthesis of Methyl 4-formyl-3-methoxybenzoate involves several steps. One method involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . Another method involves the reaction of methyl 3-hydroxybenzoate with acetonitrile under the protection of an inert gas . The reaction conditions include a temperature of 80°C for 2 hours .Molecular Structure Analysis
The molecular structure of Methyl 4-formyl-3-methoxybenzoate is represented by the linear formula C10H10O4 . The molecular weight of the compound is 194.19 .Physical And Chemical Properties Analysis
Methyl 4-formyl-3-methoxybenzoate is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Chemical Reactions and Synthesis
Methyl 4-formyl-3-methoxybenzoate is involved in various chemical reactions and synthesis processes. Clarke et al. (1973) explored the bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation reactions of derivatives of this compound (Clarke, Scrowston, & Sutton, 1973). Additionally, Xia et al. (2011) isolated new compounds from the mangrove endophytic fungus Nigrospora sp., which included derivatives of methyl 4-formyl-3-methoxybenzoate (Xia et al., 2011).
2. Photostabilization and Singlet Oxygen Quenching
Soltermann et al. (1995) studied the generation and quenching of singlet molecular oxygen by photostabilizers, including methyl 2-methoxybenzoate, a related compound to methyl 4-formyl-3-methoxybenzoate (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).
3. Thermochemical Properties
Flores et al. (2019) determined structural and thermochemical properties of methyl 2- and 4-methoxybenzoates, compounds related to methyl 4-formyl-3-methoxybenzoate. They performed both experimental and computational analyses (Flores et al., 2019).
4. Biological Activities
A study by Orjala et al. (1993) identified new prenylated benzoic acid derivatives, similar in structure to methyl 4-formyl-3-methoxybenzoate, which exhibited antimicrobial and molluscicidal activities (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).
5. Enzymatic Reactions
Bernhardt et al. (1973) investigated the interaction of substrates with a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida, providing insights relevant to the metabolism of compounds like methyl 4-formyl-3-methoxybenzoate (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
6. Drug Synthesis Intermediates
Nageswararao et al. (2017) described a cost-effective process for synthesizing intermediates of Eluxadoline drug, including methyl 5-formyl-2-methoxybenzoate, a compound structurally similar to methyl 4-formyl-3-methoxybenzoate (Nageswararao, Venkateswararao, & Prasad, 2017).
Safety and Hazards
Methyl 4-formyl-3-methoxybenzoate is classified as a warning under the GHS07 pictogram . The hazard statement associated with the compound is H302, which indicates that it is harmful if swallowed . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Eigenschaften
IUPAC Name |
methyl 4-formyl-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBBJVDPDKULDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442713 | |
| Record name | Methyl 4-formyl-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formyl-3-methoxybenzoate | |
CAS RN |
74733-24-7 | |
| Record name | Benzoic acid, 4-formyl-3-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74733-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-formyl-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




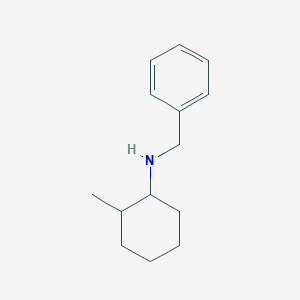


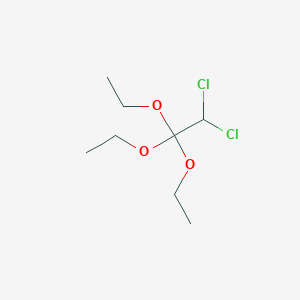
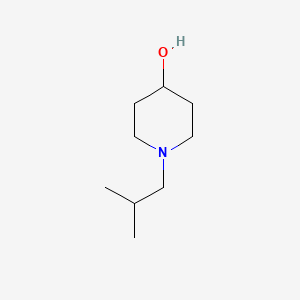
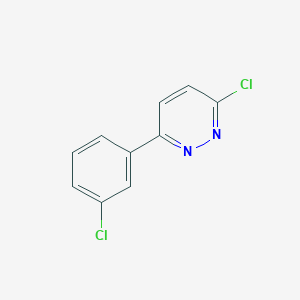
![2-cyclopropyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1354683.png)


